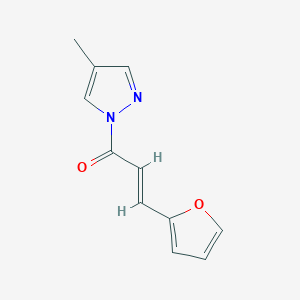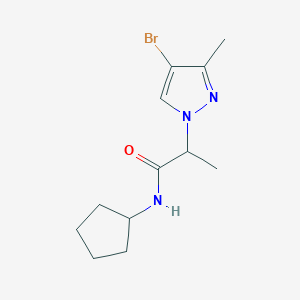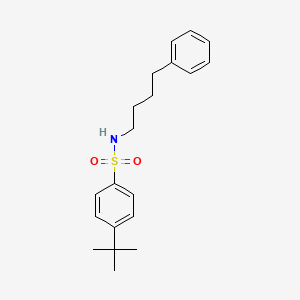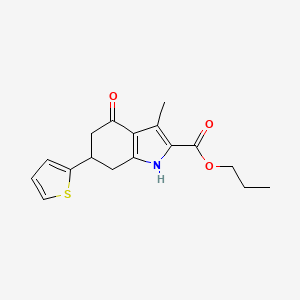
(2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one is an organic compound that features a furan ring and a pyrazole ring connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and 4-methyl-1H-pyrazole.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 50-60°C) for several hours until the desired product is formed.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated purification systems, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one: Lacks the methyl group on the pyrazole ring.
(2E)-3-(furan-2-yl)-1-(4-chloro-1H-pyrazol-1-yl)prop-2-en-1-one: Contains a chlorine substituent instead of a methyl group.
(2E)-3-(furan-2-yl)-1-(4-phenyl-1H-pyrazol-1-yl)prop-2-en-1-one: Contains a phenyl group on the pyrazole ring.
Uniqueness
The presence of the 4-methyl group on the pyrazole ring in (2E)-3-(furan-2-yl)-1-(4-methyl-1H-pyrazol-1-yl)prop-2-en-1-one can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. This methyl group can affect the compound’s steric and electronic properties, potentially leading to different reaction outcomes and biological effects.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-methylpyrazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10N2O2/c1-9-7-12-13(8-9)11(14)5-4-10-3-2-6-15-10/h2-8H,1H3/b5-4+ |
InChI Key |
RNBWZQUHTDLAAY-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CN(N=C1)C(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10969261.png)

![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10969273.png)
![4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10969276.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)

![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10969293.png)
![5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B10969302.png)

![2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10969315.png)
![3-{[4-(2-Chlorobenzyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969320.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine](/img/structure/B10969327.png)
![2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10969334.png)
